

Performance Comparison of Dansyl Chloride Derivatization Methods

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Compound of Interest

Compound Name: *Dansyl Chloride-d6*

Cat. No.: *B588071*

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The following tables summarize key quantitative performance metrics from multiple studies that have employed Dansyl Chloride derivatization for the analysis of various compounds, primarily steroids. This allows for a cross-study comparison of achievable limits of detection (LOD), limits of quantification (LOQ), and other validation parameters.

Table 1: Performance Metrics for Estrogen Analysis using Dansyl Chloride Derivatization LC-MS/MS

Analyte	Matrix	LOD	LOQ	Linearity Range	Precision (%CV)	Accuracy (% Recovery)	Source
Estradiol (E2)	Human Plasma	-	1 pg/mL	1 - 1000 pg/mL	< 15%	85.7 - 114.3%	[1]
Estrone (E1)	Human Serum	1 pg/mL	-	0.5 - 1000 pg/mL (free)	< 10%	-	[2]
Estriol (E3)	Human Serum	1 pg/mL	-	0.5 - 1000 pg/mL (free)	< 10%	-	[2]
Estradiol (E2)	Human Serum	0.25 pg/mL	-	0.5 - 1000 pg/mL (free)	< 10%	-	[2]
Estradiol	Charcoal-stripped FBS	Biologically relevant LODs	-	-	≤ 14%	≤ 14% difference from certified values	[3]
Estrone	Charcoal-stripped FBS	Biologically relevant LODs	-	-	≤ 14%	≤ 14% difference from certified values	[3]
Estriol	Charcoal-stripped FBS	Biologically relevant LODs	-	-	≤ 14%	≤ 14% difference from certified values	[3]

Table 2: General Performance for Multi-Class Steroid and Metabolite Analysis

Analyte Class	Matrix	LOD/LOQ	Linearity	Precision (%RSD)	Recovery (%)	Source
29 Steroid Hormones	Serum	pg/mL levels	2-4 orders of magnitude	< 15%	71.1 - 128.7%	[4]
Amines and Phenols	Human Urine	30 nM - 2510 μ M (absolute conc.)	> 2 orders of magnitude	~5.3%	-	[5][6]

Experimental Protocols

Detailed and consistent experimental protocols are critical for achieving reproducible results. Below are representative methodologies compiled from the cited literature for the derivatization of steroids and other metabolites using Dansyl Chloride.

Protocol 1: Dansyl Chloride Derivatization of Estrogens in Serum[2][7]

- Sample Preparation (Liquid-Liquid Extraction):
 - To 500 μ L of human serum, add an appropriate internal standard (e.g., estradiol-d5).
 - Extract the sample with 6 mL of methyl tert-butyl ether (MTBE).
 - Vortex the mixture, centrifuge, and then freeze to separate the layers.
 - Decant the organic layer into a clean tube and evaporate to dryness under a stream of nitrogen.
- Derivatization:
 - Reconstitute the dried extract.

- Add 75 µL of 100 mM sodium bicarbonate buffer (pH 9).
- Add 75 µL of Dansyl Chloride solution (3 mg/mL in acetone).
- Incubate the mixture at 65°C for 15 minutes.
- After cooling, the sample is ready for LC-MS/MS analysis.

Protocol 2: Derivatization of Steroid Hormones in Serum[4]

This method utilizes a parallel derivatization strategy for broader coverage of steroid hormones.

- Sample Preparation:
 - Perform a liquid-liquid extraction of the serum sample.
- Parallel Derivatization:
 - For phenolic hydroxyl groups (e.g., estrogens): Use Dansyl Chloride.
 - For carbonyl groups: Use Methoxyamine.
- LC-MS/MS Analysis:
 - The derivatized samples are then analyzed by LC-MS/MS. This dual-derivatization approach allows for the simultaneous analysis of estrogens, androgens, corticoids, and progestogens.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of a typical analytical method using Dansyl Chloride derivatization, the following workflow diagram has been generated.



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Caption: General workflow for sample analysis using Dansyl Chloride derivatization.

This guide highlights that while specific performance metrics can vary between laboratories due to instrumentation and minor protocol differences, the use of **Dansyl Chloride-d6** in conjunction with Dansyl Chloride for derivatization provides a robust and sensitive method for the quantification of a wide range of analytes. The provided protocols and compiled data serve as a valuable resource for researchers looking to implement or compare these powerful analytical techniques.

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